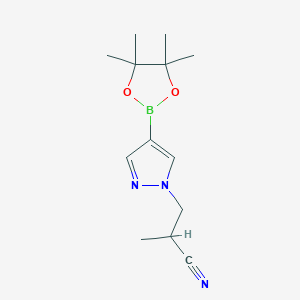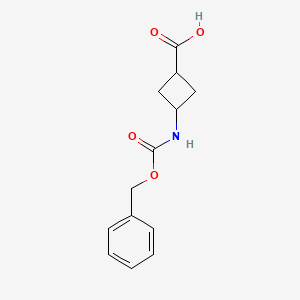
N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide
概要
説明
N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide is a chemical compound with the molecular formula C16H14N2O5S. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique chromenyl structure, which contributes to its diverse chemical properties and biological activities.
作用機序
Target of Action
Iguratimod Impurity 1, also known as N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide or 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one, primarily targets B cells . It inhibits the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, and IL-17 . It also suppresses the production of immunoglobulin and inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells .
Mode of Action
The compound acts directly on B cells, inhibiting the production of inflammatory cytokines . This results in the suppression of immunoglobulin production and the inhibition of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production .
Biochemical Pathways
Iguratimod Impurity 1 affects the pathways involving inflammatory cytokines and immunoglobulins . By inhibiting the production of these molecules, it suppresses the inflammatory response and modulates immune function .
Pharmacokinetics
Iguratimod, a related compound, is known to be orally bioavailable and easily absorbed from the gastrointestinal tract
Result of Action
The result of the compound’s action is the suppression of the inflammatory response and modulation of immune function . This can lead to a reduction in symptoms in conditions characterized by inflammation and overactive immune responses .
生化学分析
Biochemical Properties
The compound “3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one” has been found to inhibit the release of interleukin-1 (IL-1) and interleukin-6 (IL-6) from human monocytes and THP-1 cells, a human monocytic cell line . This suggests that it interacts with these cytokines and potentially other biomolecules involved in inflammation.
Cellular Effects
The effects of “3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one” on cells are primarily related to its anti-inflammatory properties. It inhibits the release of IL-1 and IL-6, key cytokines involved in inflammatory responses . This can influence cell function, particularly in immune cells like monocytes.
Molecular Mechanism
The molecular mechanism of action of “3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one” appears to involve the suppression of cytokine production. It inhibits the release of IL-1 and IL-6 from monocytes and THP-1 cells . This suggests that it may interact with the molecular pathways involved in cytokine production and release.
Temporal Effects in Laboratory Settings
The stability and degradation of “3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one” in laboratory settings have not been extensively studied. A stability-indicating reverse phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantification of the related substances of Iguratimod .
Metabolic Pathways
It is known to inhibit the release of IL-1 and IL-6 , suggesting it may interact with the metabolic pathways involved in cytokine production and release.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction of 4-chloro-3-nitrobenzene with phenol to form 4-phenoxy-3-nitrobenzene.
Reduction: Reduction of the nitro group to an amino group using iron powder.
Methanesulfonylation: Introduction of the methanesulfonyl group to the amino compound.
Cyclization: Formation of the chromenyl ring through cyclization reactions.
Final Modifications: Introduction of the amino and oxo groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: It has been investigated for its potential use in treating rheumatoid arthritis and other inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
類似化合物との比較
Similar Compounds
Iguratimod: A structurally similar compound with anti-inflammatory and immunomodulatory properties.
Sulfasalazine: Another compound used in the treatment of rheumatoid arthritis with a different mechanism of action.
Methotrexate: A commonly used immunosuppressant with a distinct chemical structure and mode of action.
Uniqueness
N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide is unique due to its specific chromenyl structure, which imparts distinct chemical and biological properties. Its selective inhibition of COX-2 and modulation of immune responses make it a promising candidate for further research and development in the field of anti-inflammatory and immunomodulatory therapies.
特性
IUPAC Name |
N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-24(20,21)18-13-8-14-11(16(19)12(17)9-22-14)7-15(13)23-10-5-3-2-4-6-10/h2-9,18H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFYTOULOUYZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)




